molecular formula C21H18ClN3O2S2 B2839166 N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687564-20-1

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2839166
CAS RN: 687564-20-1
M. Wt: 443.96
InChI Key: JZVFAEBQIAUJTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, which involves the confirmation of molecular structures by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . For example, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR spectrum provides information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the NMR and IR spectra provide information about the physical and chemical properties of the molecule .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

One significant area of research is the development of compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are synthesized to target human TS and DHFR, enzymes crucial for DNA synthesis and repair, making them valuable in cancer therapy. The classical and nonclassical analogues of these inhibitors demonstrate varying degrees of potency, with some showing remarkable dual inhibitory activities against both targets. The research highlights the structural features conducive to this dual inhibitory activity, offering a foundation for developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Studies also delve into the crystal structures of related compounds, providing insights into their molecular conformations. These analyses reveal the folded conformation about the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring. Such structural information is crucial for understanding the interactions at the molecular level, aiding in the rational design of more effective compounds (Subasri et al., 2016).

Antifolate Activities

The synthesis and evaluation of antifolate activities of thieno[2,3-d]pyrimidine derivatives represent another critical area of research. These compounds are investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The studies underscore the synthesis methodologies, highlighting the significance of specific substitutions on the pyrimidine ring for enhancing DHFR inhibitory activity and antitumor potential (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Vibrational Spectroscopic Analysis

Research involving vibrational spectroscopic analysis aims to characterize compounds through Raman and Fourier transform infrared spectroscopy. This approach, combined with density functional theory (DFT) calculations, aids in identifying the vibrational signatures of the compounds. Such studies are pivotal for understanding the molecular dynamics and interactions that contribute to the compounds' stability and reactivity (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Anticancer Activity

Further research focuses on synthesizing and testing the anticancer activities of derivatives, with some compounds showing potent and selective cytotoxic effects against leukemia cell lines. These studies contribute to the development of new chemotherapeutic agents, highlighting the importance of structural modifications for achieving desired biological activities (Horishny, Arshad, & Matiychuk, 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities. Molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

Future Directions

The future directions for research on “N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” and similar compounds could include further studies on their synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards. Additionally, more research is needed to fully understand the biological potential of these compounds .

properties

IUPAC Name

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFAEBQIAUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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